
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H21ClFN3O5 and its molecular weight is 521.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
- Antipsychotic Agents : Heterocyclic carboxamides, including tetrahydroquinoline derivatives, have been synthesized and evaluated for potential antipsychotic properties. These compounds show promising activity in binding to dopamine and serotonin receptors, which is crucial for antipsychotic medications (Norman et al., 1996).
- Novel Syntheses of Tetrahydroquinazolines : Methods have been developed for synthesizing tetrahydroquinazolines, which are essential in pharmaceutical research for creating potential therapeutic compounds (Katritzky et al., 2002).
Therapeutic Potential in Neurodegenerative Diseases
- Inhibitors for Neurodegenerative Diseases : Research on N-(pyridin-3-ylmethyl)-2-aminothiazolines, which share structural similarities with tetrahydroquinazolines, indicated their potential as inhibitors with applications in treating neurodegenerative diseases (Makhaeva et al., 2017).
Applications in Agriculture
- Herbicidal Activity : Studies on compounds structurally related to tetrahydroquinazolines have shown promising herbicidal activities. Such research aids in the development of new agricultural chemicals (Huang et al., 2009).
Anti-Tubercular and Antibacterial Agents
- Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, closely related to the tetrahydroquinazolines, was found effective against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Odingo et al., 2014).
- Novel Antibacterial Quinolones : Related research in the field of fluoroquinolones, which includes quinoline derivatives, has led to the development of potent antibacterial agents against both Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).
Cancer Research
- Antitumor Agents : Triazolyl- and triazinyl-quinazolinediones, with a core structure similar to tetrahydroquinazolines, have been designed and synthesized, displaying potential as antitumor agents (Al-Romaizan et al., 2019).
properties
CAS RN |
893786-16-8 |
|---|---|
Molecular Formula |
C27H21ClFN3O5 |
Molecular Weight |
521.93 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H21ClFN3O5/c1-2-9-31-26(34)20-7-5-17(25(33)30-13-16-3-8-23-24(10-16)37-15-36-23)11-22(20)32(27(31)35)14-18-4-6-19(29)12-21(18)28/h2-8,10-12H,1,9,13-15H2,(H,30,33) |
InChI Key |
GLSYLTIIZPXEDQ-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC5=C(C=C(C=C5)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-[(3,4-difluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2631185.png)
![3-amino-N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2631187.png)
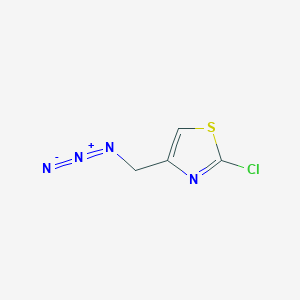
![6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2631191.png)
![Methyl 3-[(3-bromophenyl)methoxy]propanoate](/img/structure/B2631193.png)
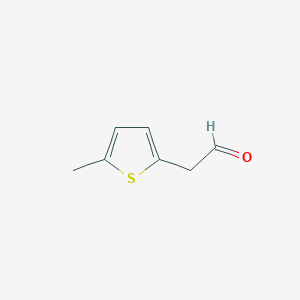
![3-[3-(3-methylphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2631196.png)
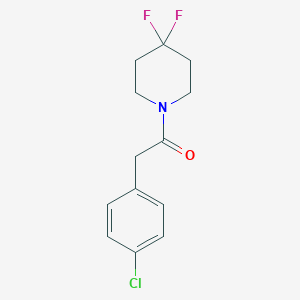
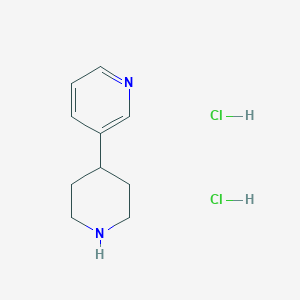
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2631199.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2631203.png)
![6,6-Dimethyl-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2631204.png)
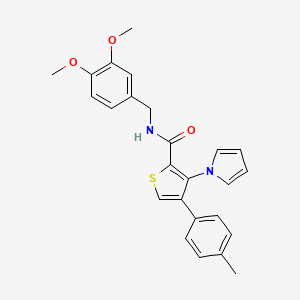
![10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2631206.png)